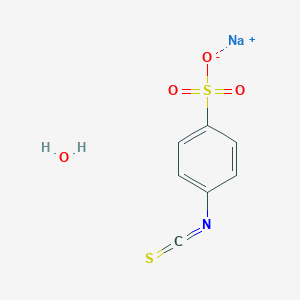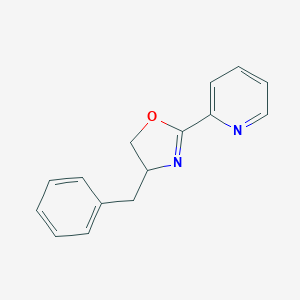
2-(2-Pyridyl)-4-benzyl-2-oxazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridyl)-4-benzyl-2-oxazoline is a heterocyclic compound that features both pyridine and oxazoline rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-pyridylmethylamine with benzyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazoline ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(2-Pyridyl)-4-benzyl-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
科学研究应用
2-(2-Pyridyl)-4-benzyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be employed in the design of biologically active molecules and as a probe in biochemical studies.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism by which 2-(2-Pyridyl)-4-benzyl-2-oxazoline exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles or other chemical transformations . Additionally, its ability to form hydrogen bonds and π-π interactions makes it a versatile molecule in various chemical and biological contexts.
相似化合物的比较
2-(2-Pyridyl)imidazole: Shares the pyridine ring but has an imidazole ring instead of oxazoline.
2-(2-Pyridyl)pyrimidine: Contains a pyrimidine ring in place of the oxazoline ring.
2-(2-Pyridyl)benzimidazole: Features a benzimidazole ring instead of oxazoline.
Uniqueness: 2-(2-Pyridyl)-4-benzyl-2-oxazoline is unique due to the presence of the oxazoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or reactivity profiles .
属性
IUPAC Name |
4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559063 |
Source


|
| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108915-08-8 |
Source


|
| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
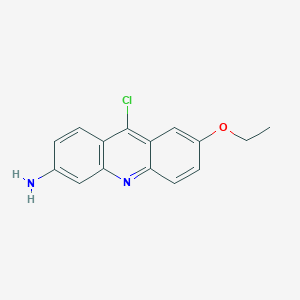

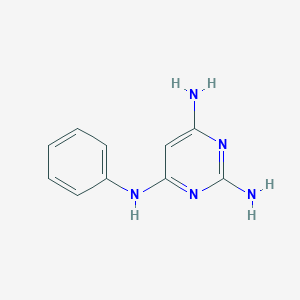
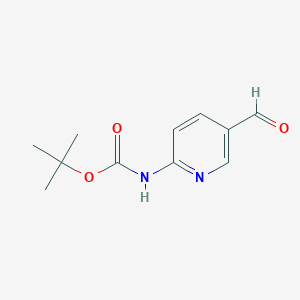
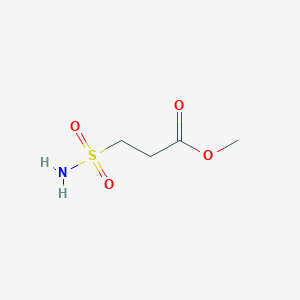
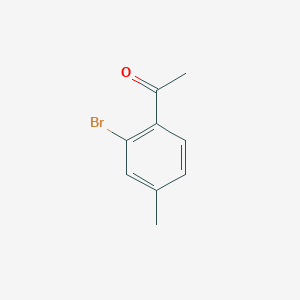
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)
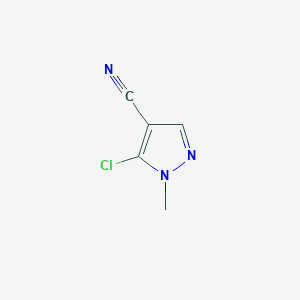
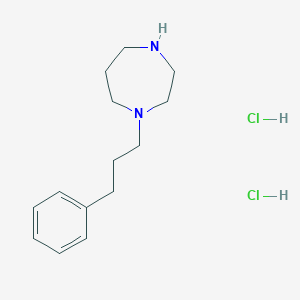
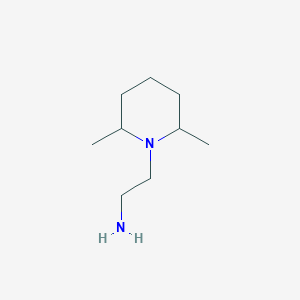
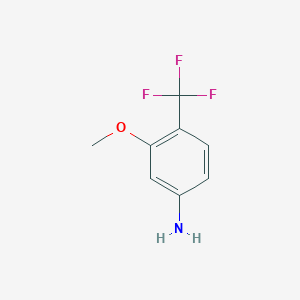
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane](/img/structure/B173746.png)
